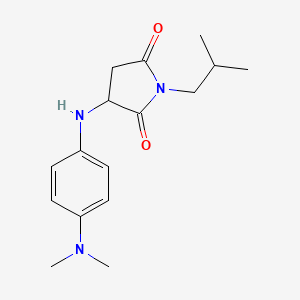

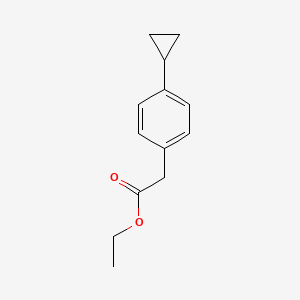

Ethyl 2-(4-cyclopropylphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-cyclopropylphenyl)acetate is a chemical compound with the molecular formula C13H16O2 . It is used in various chemical reactions due to its unique structure and properties .

Synthesis Analysis

The synthesis of Ethyl 2-(4-cyclopropylphenyl)acetate can be achieved from Ethyl 4-bromophenylacetate and Cyclopropylboronic acid . This process involves a series of chemical reactions that lead to the formation of the desired product .Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-cyclopropylphenyl)acetate is characterized by a cyclopropyl group attached to a phenyl group, which is further connected to an acetate group . The molecular weight of this compound is 204.26 g/mol .Chemical Reactions Analysis

Ethyl 2-(4-cyclopropylphenyl)acetate participates in various chemical reactions due to its unique structure . The presence of the cyclopropyl group, phenyl group, and acetate group allows it to undergo a variety of chemical transformations .Physical And Chemical Properties Analysis

Ethyl 2-(4-cyclopropylphenyl)acetate has several notable physical and chemical properties. It has a molecular weight of 204.26 g/mol and a molecular formula of C13H16O2 . It also has a topological polar surface area of 26.3 Ų . The compound is characterized by a complexity of 213, as computed by Cactvs 3.4.8.18 .Aplicaciones Científicas De Investigación

Pharmacology

In pharmacology, Ethyl 2-(4-cyclopropylphenyl)acetate is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its structure could be utilized in the development of new therapeutic agents, considering its potential interactions with biological systems due to its phenylacetate moiety .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be used in cross-coupling reactions, where the cyclopropyl group might provide unique steric and electronic properties to derived compounds, influencing their reactivity and stability .

Material Science

In material science, Ethyl 2-(4-cyclopropylphenyl)acetate could be investigated for the synthesis of novel polymers or coatings. Its phenylacetate group may allow for polymerization reactions or act as a modifier to alter the properties of existing materials .

Analytical Chemistry

Analytical chemists might employ Ethyl 2-(4-cyclopropylphenyl)acetate as a standard or reagent in chromatographic methods or spectroscopy. Its unique chemical signature allows for its use in the calibration of instruments and the quantification of similar compounds .

Agricultural Chemistry

In the context of agricultural chemistry, this compound could be studied for its role in the synthesis of agrochemicals. The cyclopropyl group, in particular, is known to impart biological activity, which could lead to the development of new pesticides or herbicides .

Environmental Science

Ethyl 2-(4-cyclopropylphenyl)acetate: might be used in environmental science research to study degradation processes or as a model compound in pollution assessment studies. Its potential breakdown products and their environmental impact could be a significant area of research .

Safety and Hazards

Ethyl 2-(4-cyclopropylphenyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause serious eye irritation. It may also cause drowsiness or dizziness . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and wearing protective gloves, clothing, and eye/face protection .

Propiedades

IUPAC Name |

ethyl 2-(4-cyclopropylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-15-13(14)9-10-3-5-11(6-4-10)12-7-8-12/h3-6,12H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVGEGQUYRLIED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-cyclopropylphenyl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2561049.png)

![N-(5-chloro-2-methylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2561052.png)

![N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2561053.png)

![1-Hexyl-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2561068.png)

![2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2561069.png)